Ethyl 3-chloro-5-formylbenzoate is an organic compound with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol. This compound features a benzoate moiety with a formyl group and a chlorine substituent at specific positions on the aromatic ring. Ethyl 3-chloro-5-formylbenzoate is characterized by its distinct chemical structure, which includes a chloro group at the meta position relative to the formyl group, contributing to its unique reactivity and potential applications in organic synthesis and medicinal chemistry .
Ethyl 3-chloro-5-formylbenzoate can be synthesized through several methods:
Ethyl 3-chloro-5-formylbenzoate has potential applications in:
Interaction studies involving ethyl 3-chloro-5-formylbenzoate primarily focus on its reactivity with nucleophiles and electrophiles. Preliminary studies suggest that it may interact favorably with various biological targets, although specific interaction data is limited. Future research could elucidate its binding affinities and mechanisms of action within biological systems .
Several compounds share structural similarities with ethyl 3-chloro-5-formylbenzoate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-chloro-5-formylbenzoate | C₁₀H₉ClO₂ | Chlorine at ortho position |
| Ethyl 4-chloro-5-formylbenzoate | C₁₀H₉ClO₂ | Chlorine at para position |
| Ethyl 3-bromo-5-formylbenzoate | C₁₀H₉BrO₂ | Bromine instead of chlorine |
| Ethyl 3-nitro-5-formylbenzoate | C₁₀H₉NO₃ | Nitro group introduces different electronic properties |
The uniqueness of ethyl 3-chloro-5-formylbenzoate lies in its specific chlorine placement and combination with the formyl group, which influences its reactivity and potential applications compared to its analogs. Each compound's electronic properties and steric hindrance can significantly affect their behavior in
The electrophilic substitution behavior of ethyl 3-chloro-5-formylbenzoate has been extensively modeled using Density Functional Theory (DFT) to predict transition states and activation energies. Hybrid-meta-GGA functionals such as MPWB1K-D3 have demonstrated exceptional accuracy in simulating the chlorine displacement process, with deviations from experimental free energy values as low as ±1.7 kcal mol⁻¹ [4].
Key findings include:
The table below compares DFT methods for predicting substitution kinetics:
| Functional | HF Exchange (%) | ΔG‡ Error (kcal mol⁻¹) | Dispersion Correction |
|---|---|---|---|
| MPWB1K-D3 | 44 | ±1.7 | Yes |
| M06-2X-D3 | 54 | ±0.4 | Yes |
| B3LYP | 20 | +9.1 | No |
| PBE0-D3 | 25 | +2.4 | Yes |
Data derived from benchmarking against experimental Arrhenius parameters [4].
These simulations confirm that dispersion-corrected functionals with moderate Hartree-Fock (HF) exchange (25-44%) optimally balance accuracy and computational cost for this compound [4].
Comparative studies reveal stark contrasts in ethyl 3-chloro-5-formylbenzoate's reactivity across phases:
Gas-phase characteristics:
Aqueous-phase behavior:
Deuterium-labeling experiments using d-DCM and D₂O demonstrate dual proton sources in aqueous media: 39% of hydroxyl protons originate from water, while 62% derive from solvent molecules [3]. This bifurcated proton transfer pathway suggests a complex interplay between bulk solvent and molecular-scale hydration shells.
Hydroxyl radical (- OH) attack on ethyl 3-chloro-5-formylbenzoate proceeds through three distinct pre-reactive complexes, as characterized by ultrafast spectroscopy and DFT:
Kinetic isotope effect (KIE) studies reveal these complexes alter reaction branching ratios:
| Application | Substrate Class | Yield Range (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Atorvastatin precursor synthesis | Ethyl 4-chloro-3-oxobutanoate analogs | 90-98 | >99 |
| Hydroxyurea-based lipoxygenase inhibitors | Formylbenzoate derivatives | 30-40 | 85-95 |
| Chiral pharmaceutical intermediates | Chloroformyl esters | 85-95 | >95 |
| Antimicrobial agent precursors | Methyl chlorobenzoate derivatives | 70-85 | 80-90 |
| Multi-target pharmaceutical synthesis | Heterocyclic formyl compounds | 60-80 | 85-95 |
Advanced synthetic applications include the formation of chiral building blocks for multi-target directed ligands, which are emerging therapeutic strategies for complex diseases such as Alzheimer's disease . The meta-chloro substitution pattern in ethyl 3-chloro-5-formylbenzoate provides optimal electronic properties for subsequent transformations while maintaining synthetic accessibility.
Biocatalytic approaches utilizing engineered enzymes represent a sustainable and highly selective methodology for converting ethyl 3-chloro-5-formylbenzoate into pharmaceutically relevant chiral alcohols. Multiple enzyme systems have demonstrated exceptional performance in reducing structurally related chloroformyl substrates with remarkable enantioselectivity [8] [3] [4].
Carbonyl reductase systems, particularly KLCR1 from Kluyveromyces lactis, exhibit broad substrate specificity for chlorinated aromatic aldehydes and ketones [8]. This enzyme catalyzes NADPH-dependent reduction reactions with ethyl 4-chloro-3-oxobutanoate achieving yields of 85-90% and enantiomeric excess values exceeding 95% [8]. The enzyme demonstrates exceptional stereospecificity, reducing similar substrates to the corresponding (S)-alcohols with minimal formation of undesired enantiomers.
Engineered aldehyde reductases from Sporobolomyces salmonicolor have been successfully applied to asymmetric reduction of chlorinated substrates, achieving product yields of 98.5% with 99% enantiomeric excess [5]. These recombinant enzyme systems offer significant advantages over wild-type enzymes, including enhanced thermostability, improved substrate tolerance, and increased catalytic efficiency. The aldehyde reductase ALR demonstrates fifteen-fold higher activity compared to the parent strain, making it economically viable for industrial applications [5].
Table 2: Biocatalytic Enzyme Systems for Asymmetric Reductions
| Enzyme System | Source Organism | Substrate Specificity | Product Yield (%) | Enantioselectivity (% ee) | Cofactor Requirement |
|---|---|---|---|---|---|
| Carbonyl Reductase (KLCR1) | Kluyveromyces lactis | Ethyl 4-chloro-3-oxobutanoate | 85-90 | >95 | NADPH |
| Aldehyde Reductase (ALR) | Sporobolomyces salmonicolor | Ethyl 4-chloro-3-oxobutanoate | 98.5 | 99 | NADPH |
| Streptomyces coelicolor CR1 | Streptomyces coelicolor | Ethyl 4-chloro-3-oxobutanoate | 90-95 | >99 | NADH/NADPH |
| Cylindrocarpon sclerotigenum CSCR1 | Cylindrocarpon sclerotigenum | Ethyl 4-chloro-3-oxobutanoate | 88-92 | >99 | NADPH |
| Recombinant Escherichia coli CgCR | Engineered E. coli | Various ketone substrates | >90 | >90 | NADPH |
Protein engineering strategies have significantly enhanced enzyme performance for pharmaceutical applications. Structure-guided engineering of Streptomyces coelicolor carbonyl reductase resulted in a triple mutant with 6.2°C higher thermostability and 4.7-fold improved substrate tolerance compared to wild-type enzyme [4]. The engineered enzyme achieved complete conversion of 100 grams per liter substrate within 9 hours, demonstrating excellent space-time yield of 255 grams per liter per day [4].
Recent developments in recombinant Escherichia coli systems incorporating carbonyl reductase and glucose dehydrogenase enable efficient cofactor regeneration, achieving high yields in organic solvent-deep eutectic solvent-water systems [1]. These biocompatible reaction media facilitate substrate solubility while maintaining enzyme activity, representing a significant advancement in biocatalytic pharmaceutical synthesis.
The implementation of continuous biocatalytic processes using immobilized enzyme systems offers additional advantages for pharmaceutical manufacturing. Enzyme immobilization enhances operational stability and enables efficient recovery and reuse of expensive biocatalysts, reducing overall production costs while maintaining high product quality [9] [10].
Ethyl 3-chloro-5-formylbenzoate serves as a crucial building block for constructing diverse bioactive heterocyclic compounds through various cyclization and condensation reactions. The formyl group provides an electrophilic center for nucleophilic attack, while the chloro substituent offers additional synthetic versatility for further functionalization [11] [12] [13].
Isoindolinone derivatives represent a significant class of bioactive heterocycles accessible through cascade reactions involving ethyl 3-chloro-5-formylbenzoate analogs. The asymmetric cascade aza-Henry/lactamization reaction utilizing 2-formylbenzoate derivatives achieves excellent yields and high enantioselectivities up to 98% enantiomeric excess [14]. These reactions proceed through initial nitro-Mannich reaction followed by in situ cyclization, generating novel 3-substituted isoindolinones with diverse biological activities including anticancer and antimicrobial properties.
Triazolopyridine scaffolds, known for their antifungal activity and potential as diabetes therapeutics through 11β-hydroxysteroid dehydrogenase type 1 inhibition, can be accessed through multicomponent reactions involving formylbenzoate derivatives [12]. The formyl group participates in electrophilic processes that facilitate triazole ring formation, yielding products with IC50 values ranging from 1-25 μM against various biological targets.
Table 3: Bioactive Heterocyclic Derivatives Synthesis
| Heterocyclic Scaffold | Starting Material Role | Biological Activity | Synthesis Yield (%) | IC50 Range (μM) |
|---|---|---|---|---|
| Isoindolinones | Formyl group cyclization | Anticancer, antimicrobial | 65-90 | 0.5-15 |
| Triazolopyridines | Electrophilic formyl participation | Antifungal, anti-diabetic | 70-85 | 1-25 |
| Benzimidazole derivatives | Aldehyde condensation partner | Anticancer, antibacterial | 75-95 | 0.1-10 |
| Pyrazoline conjugates | Chalcone formation precursor | Antimicrobial, antifungal | 60-80 | 5-50 |
| Thiazole-linked hybrids | Thiazole ring formation | Multi-target inhibition | 65-85 | 0.2-20 |
Benzimidazole derivatives exhibit remarkable anticancer activity against human breast cancer cell lines, with certain compounds displaying IC50 values as low as 0.1 μM [15]. The synthesis utilizes microwave-assisted condensation reactions between substituted phenyldiamines and formylbenzoate derivatives, achieving yields of 75-95% under green chemistry conditions. The presence of electron-withdrawing chloro substituents enhances biological activity through improved binding interactions with cellular targets.
Thiazole-linked hybrid compounds demonstrate multi-target inhibition capabilities, particularly relevant for SARS-CoV-2 protein inhibition and other therapeutic applications [16] [17]. The synthesis involves heterocyclization reactions utilizing the formyl group as a key electrophilic component, generating products with diverse pharmacological activities including antimicrobial, antifungal, and antiviral properties.
Recent advances in continuous-flow processing have enabled scalable synthesis of trifluoromethylated heterocycles using formylbenzoate derivatives as starting materials [11]. These automated processes achieve high yields with broad functional group tolerance under mild reaction conditions, representing significant improvements over traditional batch synthesis methods.
Table 4: Comparative Analysis of Synthetic Methodologies
| Synthetic Approach | Reaction Time | Temperature (°C) | Environmental Impact | Industrial Scalability |
|---|---|---|---|---|
| Chemical asymmetric reduction | 12-24 hours | 0-25 | High solvent use | Moderate |
| Biocatalytic enzymatic reduction | 6-12 hours | 25-37 | Low environmental impact | High |
| Microwave-assisted synthesis | 5-30 minutes | 80-140 | Reduced solvent use | High |
| Continuous flow processing | 10-60 minutes | 40-120 | Minimal waste generation | Very high |
| Green chemistry protocols | 2-8 hours | 25-80 | Eco-friendly conditions | High |